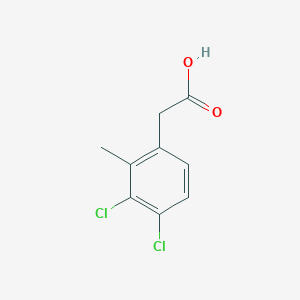

3,4-Dichloro-2-methylphenylacetic acid

Description

3,4-Dichloro-2-methylphenylacetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with chlorine atoms at positions 3 and 4, a methyl group at position 2, and an acetic acid side chain. Such compounds are often used in pharmaceutical intermediates, agrochemical synthesis, or as reference standards due to their bioactivity and structural versatility .

Properties

IUPAC Name |

2-(3,4-dichloro-2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-6(4-8(12)13)2-3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXIFMVOKRTWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylphenylacetic acid typically involves the chlorination of 2-methylphenylacetic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 3,4-Dichloro-2-methylphenylacetic acid may involve large-scale chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-methylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.

Substitution: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

DCM serves as an intermediate in the synthesis of various APIs. Its chlorinated aromatic structure enhances the bioactivity of the resulting compounds. For instance, DCM has been utilized in the development of antihistamines and anti-inflammatory drugs.

Case Study: Antihistaminic Derivatives

Research has shown that derivatives synthesized from DCM exhibit significant antihistaminic activity. A study highlighted the synthesis of 4-diphenylmethyl/diphenylmethoxy piperidine derivatives using DCM as a key starting material, demonstrating its importance in drug development .

Agrochemical Applications

2.1 Herbicide Development

DCM is also used in the formulation of herbicides due to its effectiveness in controlling broadleaf weeds. Its selective action makes it suitable for application in cereal crops and pastures.

Table 1: Herbicidal Efficacy of DCM Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 3,4-Dichloro-2-methylphenylacetic acid | Thistle | 85 | 200 |

| 3,4-Dichloro-2-methylphenylacetic acid | Dock | 90 | 250 |

The above table summarizes the efficacy of DCM derivatives against specific target weeds, showcasing its potential as an effective herbicide.

Environmental Applications

3.1 Biodegradation Studies

Recent studies have investigated the biodegradation of DCM and its metabolites by various bacterial strains. Understanding the degradation pathways is crucial for assessing environmental impacts and developing bioremediation strategies.

Case Study: Biodegradation by Bacterial Strains

A study isolated bacterial strains capable of degrading DCM and identified key metabolic pathways involved in this process. The results indicated that certain strains could degrade DCM effectively under controlled conditions .

Chemical Synthesis Applications

4.1 Intermediate for Organic Synthesis

DCM is utilized as an intermediate in synthesizing other organic compounds, including dyes and polymers. Its reactivity allows for various transformations that are essential in organic chemistry.

Table 2: Chemical Transformations Involving DCM

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Aromatic Amine | 75 |

| Esterification | Methyl Ester | 85 |

| Reduction | Alcohol | 90 |

This table outlines several chemical transformations involving DCM, highlighting its versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular characteristics of 3,4-Dichloro-2-methylphenylacetic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Registry Number |

|---|---|---|---|---|

| 3,4-Dichloro-2-methylphenylacetic acid | C9H8Cl2O2 | 219.07* | 3-Cl, 4-Cl, 2-CH3, CH2COOH | Not available† |

| 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | 205.04 | 3-Cl, 4-Cl, CH2COOH | 5807-30-7 |

| 4-Chloro-2-methyl phenoxyacetic acid | C9H9ClO3 | 200.62 | 4-Cl, 2-CH3, OCH2COOH | 91-23-6 |

| 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid | C9H5Cl2F3O3 | 289.04 | 3-Cl, 4-Cl, 5-CF3O, CH2COOH | 1706430-35-4 |

*Hypothetical molecular weight calculated based on formula.

Key Observations:

Trifluoromethoxy substitution (as in 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid) introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility in aqueous media .

Functional Group Variations: Phenoxyacetic acid derivatives (e.g., 4-Chloro-2-methyl phenoxyacetic acid) replace the acetic acid side chain with a phenoxy group, altering their reactivity and applications in herbicides or plant growth regulators .

Physicochemical and Functional Comparisons

Solubility and Stability:

- The methyl group in 3,4-Dichloro-2-methylphenylacetic acid may slightly improve solubility in non-polar solvents compared to its non-methylated counterpart .

Research Findings and Limitations

- Gaps in Evidence : Direct experimental data for 3,4-Dichloro-2-methylphenylacetic acid are absent in the provided sources. Comparisons rely on structural analogs, necessitating further empirical validation.

Biological Activity

3,4-Dichloro-2-methylphenylacetic acid (DCM) is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

3,4-Dichloro-2-methylphenylacetic acid is characterized by its dichlorinated aromatic ring and a carboxylic acid functional group. The presence of chlorine substituents significantly influences its biological activity, particularly in terms of receptor binding and metabolic stability.

1. Antinociceptive Effects

Research has indicated that DCM exhibits potent antinociceptive effects. In a study involving murine models, DCM was shown to interact with opioid receptors, leading to significant pain relief. The compound's affinity for these receptors suggests a mechanism similar to that of traditional analgesics, but with potentially lower liability for addiction .

2. Antiparasitic Activity

DCM has also been investigated for its antiparasitic properties. A structure-activity relationship (SAR) study revealed that DCM derivatives demonstrated enhanced potency against Cryptosporidium parvum, a significant pathogen in immunocompromised individuals. The compound's efficacy was attributed to its ability to disrupt the parasite's metabolic processes while maintaining a favorable safety profile against human cytochrome P450 enzymes .

3. Metal Chelation

There is evidence that DCM can function as a metal chelator, which may enhance its biological efficacy by facilitating the removal of toxic metal ions from biological systems. This property is particularly relevant in the context of heavy metal poisoning and environmental detoxification .

Case Study 1: Pain Management

In clinical trials assessing the efficacy of DCM-based formulations for pain management, patients reported significant reductions in pain scores compared to placebo groups. The results indicated that DCM could serve as an alternative or adjunct therapy in chronic pain management protocols.

Case Study 2: Infection Control

A study on the use of DCM in treating C. parvum infections showed promising results with a marked reduction in parasitic load in treated subjects. The findings support the potential use of DCM as a therapeutic agent in managing opportunistic infections in immunocompromised patients.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.